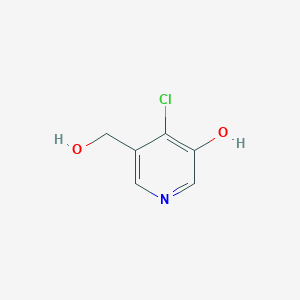
4-Chloro-5-(hydroxymethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(hydroxymethyl)pyridin-3-ol is a pyridine derivative with the molecular formula C6H6ClNO2. This compound features a chloro group at the fourth position, a hydroxymethyl group at the fifth position, and a hydroxyl group at the third position on the pyridine ring. Pyridine derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the chlorination of 5-(hydroxymethyl)pyridin-3-ol using thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-5-(carboxymethyl)pyridin-3-ol.
Reduction: 5-(Hydroxymethyl)pyridin-3-ol.
Substitution: 4-Amino-5-(hydroxymethyl)pyridin-3-ol or 4-Mercapto-5-(hydroxymethyl)pyridin-3-ol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-(hydroxymethyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl and hydroxyl groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-hydroxypyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
5-Hydroxymethyl-2-chloropyridine: The position of the chloro and hydroxymethyl groups is different, affecting its reactivity and applications.
3-Hydroxy-4-chloropyridine: Similar structure but lacks the hydroxymethyl group, leading to different chemical properties.
Uniqueness
4-Chloro-5-(hydroxymethyl)pyridin-3-ol is unique due to the presence of both a chloro and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H6ClNO2 |
|---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
4-chloro-5-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-2,9-10H,3H2 |
InChI-Schlüssel |
NWVOETRDOGSXFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)O)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


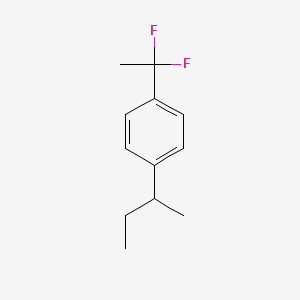
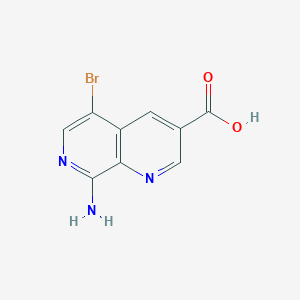
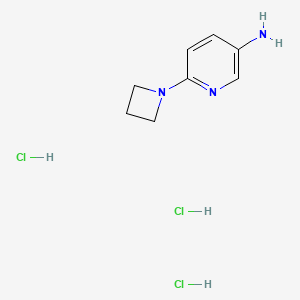
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)

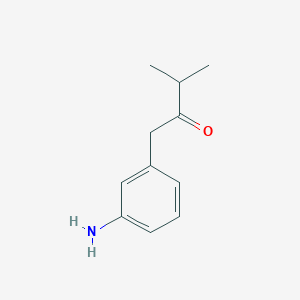
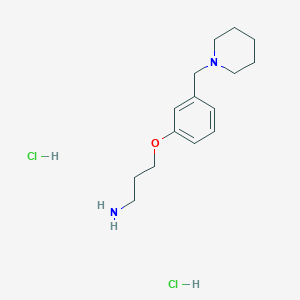
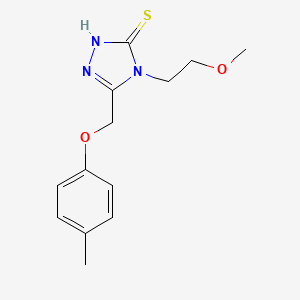
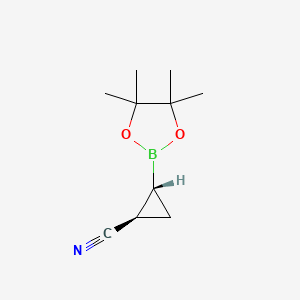
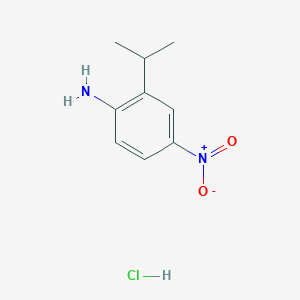

![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)

![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
